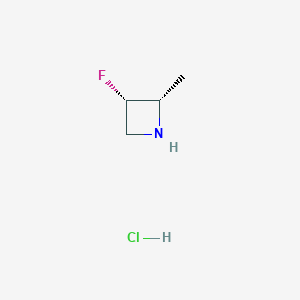

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride

Descripción

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride (CAS: 2231664-75-6) is a chiral azetidine derivative with a molecular formula of C₄H₉ClFN and a molecular weight of 125.57 g/mol . This compound features a four-membered azetidine ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position, both in the (S,S)-configuration. It is stored under inert conditions at 2–8°C due to its sensitivity .

Propiedades

IUPAC Name |

(2S,3S)-3-fluoro-2-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIMHSJEJTYTNF-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst, followed by fluorination and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Stereoisomeric Variants

The stereochemistry of azetidine derivatives significantly influences their physicochemical and biological properties. Key diastereomers include:

Key Observations :

- Stereochemical Impact : The (2S,3S) configuration may exhibit distinct hydrogen-bonding capabilities compared to (2S,3R) or (2R,3S) isomers due to spatial arrangement differences. For example, fluorine’s electronegativity and orientation could alter solubility or receptor binding .

- Purity and Availability : The (2S,3S) isomer is currently unavailable, while its diastereomers are accessible at 95–97% purity, suggesting differences in synthetic feasibility .

Azetidine Derivatives with Varied Substituents

Azetidine hydrochlorides with alternative substituents provide insights into substituent-driven properties:

Key Comparisons :

Hydrogen Bonding and Crystal Packing

While direct crystallographic data for (2S,3S)-3-Fluoro-2-methylazetidine HCl are unavailable, related hydrochlorides (e.g., and ) reveal:

- Chloride Interactions: Chloride ions act as hydrogen-bond acceptors, forming networks with ammonium ions and hydroxyl groups in analogs. For example, (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl monohydrate exhibits a tridentate chloride coordination .

- Packing Patterns: Polar/nonpolar layer segregation is common, as seen in (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl, where nonpolar alkyl chains stack separately from polar regions .

Inference for Target Compound: The (2S,3S)-fluoro-methyl substitution likely promotes similar hydrogen-bonding networks, influencing solubility and stability.

Actividad Biológica

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride is a fluorinated azetidine derivative. Its molecular formula is CHClFN, and it has a molecular weight of approximately 137.56 g/mol. The presence of the fluorine atom is crucial for enhancing the compound's biological properties, including its binding affinity to various molecular targets.

The biological activity of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride primarily stems from its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property is essential for modulating the activity of target proteins involved in various biochemical pathways.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes through competitive or non-competitive mechanisms.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride in various contexts:

Antiviral Activity

Research has indicated that compounds similar to (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride exhibit antiviral properties against Hepatitis B Virus (HBV). In vitro assays showed that certain derivatives demonstrated significant inhibition of HBV polymerase activity with IC values in the low nanomolar range.

| Compound | IC (nM) | EC (nM) | Target |

|---|---|---|---|

| 2′-Hydroxymethyl-apionucleoside | 120 | 7.8 | HBV Polymerase |

| 3′-Fluoroapionucleoside | 0.011 | 0.8 | HBV |

These findings suggest that (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride could serve as a lead compound for developing antiviral therapies.

Case Study: Cellular Uptake and Efficacy

A study conducted on the cellular uptake and efficacy of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride revealed that the compound is effectively taken up by mammalian cells. The concentration-dependent effects on cell viability were assessed using MTT assays:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 70 |

| 10 | 50 |

At higher concentrations, a significant reduction in cell viability was observed, indicating potential cytotoxic effects that warrant further investigation.

Discussion

The biological activity of (2S,3S)-3-Fluoro-2-methylazetidine hydrochloride suggests its potential as a therapeutic agent. Its mechanism of action through enzyme inhibition and receptor modulation aligns with current trends in drug discovery focusing on small molecule modulators.

Future Directions

Further research is needed to:

- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the azetidine structure affect biological activity.

- Investigate In Vivo Efficacy : Assessing the therapeutic potential in animal models.

- Evaluate Safety Profiles : Conducting toxicity studies to ensure safety for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.